molecular formula C13H16FNO2 B3002503 1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one CAS No. 1164520-33-5

1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one

Cat. No. B3002503
CAS RN: 1164520-33-5
M. Wt: 237.274
InChI Key: PEWAIFQTAZONMN-FPLPWBNLSA-N
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Description

The compound "1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one" is a chemical entity that has not been directly studied in the provided papers. However, related compounds and functional groups have been investigated, which can provide insights into the properties and reactivity of the compound . For instance, the electrochemical behavior of a similar ketone, "4,4-dimethyl-1-phenyl-1-penten-3-one," has been studied, indicating that such compounds can undergo electron transfer processes in acidic media . Additionally, the molecular structure and properties of a compound with a dimethylamino group and a fluorophenyl group have been analyzed using computational methods, suggesting that the presence of these groups can significantly influence the electronic properties of a molecule .

Synthesis Analysis

While the exact synthesis of "this compound" is not detailed in the provided papers, the synthesis of related compounds with dimethylamino groups and fluorinated aromatic rings has been reported. For example, the synthesis of bis(dimethylamino) compounds and their complexes has been described, which could provide a basis for the synthesis of the compound by analogy . Furthermore, the synthesis of halogen-substituted iron(III) complexes for use in oligomerization reactions of alkenes, such as 1-pentene, suggests potential synthetic routes involving metal-catalyzed reactions .

Molecular Structure Analysis

The molecular structure of compounds containing dimethylamino and fluorophenyl groups has been studied using various spectroscopic and computational methods. For instance, the structure of a complex involving a dimethylamino group was determined by X-ray diffraction, which could provide insights into the steric and electronic effects of the dimethylamino group on the overall molecular structure . Additionally, computational studies on a dimethylamino-fluorophenyl compound have provided detailed information on bond lengths, angles, and dihedral angles, which could be relevant for understanding the structure of "this compound" .

Chemical Reactions Analysis

The reactivity of compounds similar to "this compound" has been explored in various contexts. For example, the electrochemical reduction of a related ketone suggests that such compounds can participate in electron transfer reactions . Additionally, the transfer of a dimethylaminoethylphenyl group to enones has been shown to be highly stereoselective, which could have implications for the reactivity of the compound in stereoselective synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with dimethylamino and fluorophenyl groups have been characterized using spectroscopic techniques and theoretical calculations. The study of the proton sponge DMAN provides information on the hydrogen bonding capabilities and protonic absorption properties of dimethylamino groups . The computational analysis of a dimethylamino-fluorophenyl compound offers data on charges, polarizability, dipole moment, and vibrational spectra, which are essential for understanding the physical properties of such molecules . Furthermore, the study of halogen-substituted iron(III) complexes in oligomerization reactions provides insights into the influence of fluorine substituents on catalytic activity, which could be relevant for the chemical properties of "this compound" .

Scientific Research Applications

Fluorescence and Cell Imaging

  • Chalcone Derivatives for Fluorescence Imaging: Chalcones, including derivatives with donor–acceptor structure characteristics, exhibit distinct fluorescence and stability in mixed aqueous systems, with applications in living cell imaging and environmental systems. For example, 4-dimethylamino 4-fluorochalcone demonstrates potential for practical applications in biological and environmental systems through its fluorescent properties (Yang et al., 2015).

Synthesis and Chemical Properties

  • Azannulation of Pyridinylaminohexadienones: The reaction of 2-aminopyridine derivatives with chalcone derivatives, such as 4-methoxy-1,1,1-trifluoro-3-penten-2-one, leads to interesting chemical and biological compounds through azannulation processes (Cocco et al., 2001).

Polymer Synthesis

  • Fluorocarbon Polymers with Alternating Units: The condensation of bis(dimethylamino)dimethylsilane and related compounds with fluorocarbon diols results in polymers exhibiting high stability and resistance to hydrolytic, oxidative, and thermal degradation, maintaining flexibility even under extreme conditions (Tanquary et al., 1975).

Catalysis in Polymerization

  • Catalysis in Co-Oligomerization Reactions: Halogen substituted iron(III) di(imino)pyridine complexes, with different halide substituents, have been utilized as catalysts in 1-pentene and 1-hexene oligomerization and co-oligomerization reactions, showing structure-property relationships (Ritter & Alt, 2020).

Development of Fluorophores

  • Solvatochromic Fluorescent Oxazones: The synthesis and characterization of solvatochromic, lipophilic fluorescent oxazones, like 1-Pentyl-7-dimethylamino-3H-phenoxazine-3-one, indicate their potential utility as fluorescent biological probes (Brugel & Williams, 1993).

Mechanism of Action

The mechanism of action of “1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one” is not clearly defined in the search results .

properties

IUPAC Name

(Z)-1-(dimethylamino)-4-(3-fluorophenoxy)pent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-10(13(16)7-8-15(2)3)17-12-6-4-5-11(14)9-12/h4-10H,1-3H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWAIFQTAZONMN-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)OC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C\N(C)C)OC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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